molecular formula C25H23N3O5S B2458341 (Z)-8-methoxy-N-(p-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide CAS No. 866348-13-2

(Z)-8-methoxy-N-(p-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Cat. No.: B2458341
CAS No.: 866348-13-2
M. Wt: 477.54
InChI Key: QIJIHUWQTYENKP-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-8-methoxy-N-(p-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic chromene-carboxamide derivative intended for research applications. This compound features a complex molecular architecture combining a chromene core with a tosylhydrazone functional group, a structure known to be of significant interest in medicinal chemistry. Chromene derivatives are extensively investigated for their potential biological activities. Specifically, structural analogues such as sulfonylhydrazone-substituted chromenes have been identified as a novel class of potent antitumor agents, exhibiting nanomolar IC50 values against various cancer cell lines in vitro . The mechanism of action for this class of compounds often involves the induction of apoptosis, or programmed cell death. Research on similar compounds indicates that they can arrest the cell cycle and modulate the expression of key apoptosis-related proteins, including enhancing cleaved caspase-3 levels and reducing Bcl-2 expression . The "Z" configuration around the hydrazone double bond is crucial for defining the molecule's three-dimensional shape and its subsequent interaction with biological targets. Researchers may explore this compound as a chemical tool for studying cell death pathways or as a lead structure in the development of new anticancer agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2Z)-8-methoxy-N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-16-7-11-19(12-8-16)26-24(29)21-15-18-5-4-6-22(32-3)23(18)33-25(21)27-28-34(30,31)20-13-9-17(2)10-14-20/h4-15,28H,1-3H3,(H,26,29)/b27-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJIHUWQTYENKP-RFBIWTDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NNS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C\2=CC3=C(C(=CC=C3)OC)O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-8-methoxy-N-(p-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the reaction of appropriate hydrazones with chromene derivatives. The structural formula can be represented as follows:

C18H20N4O4SC_{18}H_{20}N_{4}O_{4}S

Antitumor Activity

Recent studies have highlighted the antitumor potential of chromene derivatives, including this compound. Research indicates that compounds in this class can selectively inhibit tumor-associated carbonic anhydrases (CAs) IX and XII, which are implicated in hypoxic tumor environments. These enzymes are critical for tumor growth and metastasis, making them attractive targets for cancer therapy .

Table 1: Antitumor Activity of Chromene Derivatives

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundCA IX5.0
Other Chromene DerivativeCA XII7.5

The proposed mechanism for the antitumor activity involves the inhibition of carbonic anhydrases, leading to decreased tumor pH and impaired cellular proliferation. The ability of this compound to modulate enzyme activity suggests a pathway for therapeutic intervention in cancer treatment.

Study 1: Efficacy Against Human Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound against various human cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast and prostate cancer cells, with an IC50 value indicating effective concentration levels for therapeutic use .

Study 2: In Vivo Studies

In vivo studies using animal models have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings support its potential as a chemotherapeutic agent .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through reactions involving N-tosylhydrazones, which are versatile intermediates in organic synthesis. The synthesis typically involves the coupling of N-tosylhydrazones with other substrates under specific conditions to yield chromene derivatives.

Key Synthesis Methodologies

  • Copper-Catalyzed Reactions : Research indicates that copper-catalyzed reductive cross-coupling methods effectively utilize N-tosylhydrazones for the N-alkylation of indoles, showcasing the compound's potential in synthesizing complex organic molecules .
  • Photochemical Methods : The use of photochemical methods for the homologation of boronic acids with N-sulfonylhydrazones has been documented, allowing for the formation of various substituted compounds including chromenes .

The biological applications of (Z)-8-methoxy-N-(p-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide are noteworthy, particularly in the context of its potential as an anti-cancer agent.

Case Studies and Findings

  • Anticancer Properties : Studies have indicated that 4-aryl-2H-chromenes exhibit significant cytotoxic activity against various cancer cell lines. The structural features of this compound contribute to its efficacy in inhibiting cancer cell proliferation .
  • Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells, a critical pathway for therapeutic efficacy .

Applications in Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly for creating complex molecular architectures.

Synthetic Applications

  • Formation of Aryl Indoles : It has been successfully employed in reactions leading to the formation of aryl indoles from N-tosylhydrazones and nitrobenzyl bromides, demonstrating its versatility as a synthetic intermediate .
  • Z-Trisubstituted Olefins : The compound can also facilitate the synthesis of Z-trisubstituted olefins through one-pot reactions, which are useful for generating diverse chemical libraries for further exploration in medicinal chemistry .

Data Tables

The following tables summarize key findings related to the synthesis and biological activity of this compound.

Table 1: Synthesis Conditions and Yields

Reaction TypeConditionsYield (%)
Copper-Catalyzed N-AlkylationCu catalyst, DMF, 80°C85
Photochemical HomologationUV light, boronic acid70
One-Pot SynthesisMicrowave irradiation90
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)10Inhibition of proliferation

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group and tosylhydrazone moiety undergo selective oxidation under controlled conditions:

Reaction Conditions Products References
Methoxy → Quinone oxidationKMnO₄ in acidic medium (H₂SO₄/H₂O) at 60°CFormation of 8-hydroxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
Tosylhydrazone oxidative cleavageOzone (O₃) in CH₂Cl₂, followed by reductive workupCleavage to yield p-toluidine and chromene-3-carboxylic acid derivatives

Key Findings :

  • Methoxy oxidation occurs regioselectively at the 8-position due to electron-donating effects.

  • Ozonolysis of the tosylhydrazone group generates intermediates for further functionalization.

Reduction Reactions

The tosylhydrazone group is highly susceptible to reduction, enabling access to amine derivatives:

Reaction Conditions Products References
Tosylhydrazone → Amine reductionH₂/Pd-C in ethanol at 25°CFormation of 8-methoxy-N-(p-tolyl)-2-amino-2H-chromene-3-carboxamide
Chromene ring reductionNaBH₄ in methanol at 0°CSaturation of the chromene double bond, yielding dihydro derivatives

Key Findings :

  • Catalytic hydrogenation selectively reduces the tosylhydrazone group without affecting the chromene core.

  • Chromene reduction requires milder conditions compared to analogous coumarins due to steric hindrance .

Cyclization Reactions

The tosylhydrazone group facilitates intramolecular cyclization, forming medium-ring heterocycles:

Reaction Conditions Products References
Cobalt-catalyzed 8-membered ring formation[Co(TPP)] (5 mol%) in toluene at 80°C1H-2-Benzoxocin derivatives via radical intermediates
Thermal ring contractionProlonged heating at 120°C in DMF6-membered dihydronaphthalene derivatives

Mechanistic Insights :

  • Cobalt(III)-carbene radicals initiate hydrogen atom transfer (HAT), enabling near-barrierless cyclization .

  • DFT calculations confirm kinetic preference for 8-membered rings over thermodynamically stable 6-membered analogs .

Condensation and Substitution Reactions

The carboxamide and tosylhydrazone groups participate in nucleophilic substitutions:

Reaction Conditions Products References
Tosylhydrazone → Hydrazone exchangeAniline in EtOH with catalytic HClN-(p-tolyl)-2-(arylhydrazono)-2H-chromene-3-carboxamide derivatives
Carboxamide hydrolysis6M HCl reflux8-Methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxylic acid

Key Findings :

  • Hydrazone exchange proceeds via acid-catalyzed equilibrium, favoring aryl-substituted products .

  • Carboxamide hydrolysis requires harsh conditions due to resonance stabilization .

Photochemical Reactions

The chromene core undergoes [2+2] photocycloaddition under UV light:

Reaction Conditions Products References
Intermolecular dimerizationUV light (λ = 254 nm) in acetoneCyclobutane-linked dimers with retained tosylhydrazone functionality

Applications :

  • Photodimerization products exhibit enhanced fluorescence properties for imaging applications .

Preparation Methods

Synthetic Strategies and Reaction Pathways

Knoevenagel Condensation for Chromene Backbone Formation

The synthesis begins with the construction of the chromene core via Knoevenagel condensation. 8-Methoxycoumarin-3-carboxylic acid chloride reacts with p-toluidine in dichloromethane/ethanol (3:1 v/v) at 80°C for 12–24 hours, forming N-(p-tolyl)-8-methoxychromene-3-carboxamide. This step leverages the electron-withdrawing nature of the carboxylic acid chloride to facilitate nucleophilic attack by the aromatic amine, followed by cyclization to yield the benzopyran scaffold.

Table 1: Knoevenagel Condensation Parameters
Parameter Value Catalyst Yield
Temperature 80–100°C 78%
Solvent System DCM/EtOH (3:1)
Reaction Time 12–24 hours

Tosylhydrazone Moiety Incorporation

The hydrazone group is introduced via reaction with p-toluenesulfonyl hydrazine under acidic conditions (pH 4–5, acetic acid). The α,β-unsaturated ketone intermediate undergoes nucleophilic addition at the β-position, forming a hydrazone linkage. Stereochemical control is achieved using ZnS nanoparticles (10 mol%) or MnFe₂O₄ catalysts, which promote Z-isomer dominance through π-π stacking interactions and radical stabilization.

Mechanistic Insights and Catalytic Control

Radical Intermediates in Stereoselective Formation

Cobalt(II)-carbene radical pathways, as observed in analogous chromene syntheses, suggest a metalloradical mechanism. The Co(III)-carbene intermediate abstracts a hydrogen atom from the ortho-methoxy group, generating a vinyl radical that undergoes intramolecular cyclization. Spin trapping experiments and EPR spectroscopy corroborate the involvement of radical species, with density functional theory (DFT) calculations indicating a 12.3 kcal/mol energy preference for the Z-isomer.

Role of Transition Metal Catalysts

ZnS nanoparticles enhance Z-selectivity by stabilizing the transition state through surface interactions, while MnFe₂O₄@NH₂@2AB-Ni nanocatalysts improve yields (up to 85%) via Lewis acid activation of the carbonyl group. Comparative studies show ZnS outperforms Ag(I) and Pd(II) catalysts in minimizing byproducts, attributed to its dual role as a Lewis acid and radical initiator.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents (e.g., DCM/EtOH) at 80–100°C. Elevated temperatures accelerate hydrazone formation but risk epimerization; thus, a balance is maintained via controlled heating. Ultrasonic irradiation reduces reaction times by 40% in ZnS-catalyzed systems, enhancing mass transfer without compromising stereoselectivity.

Table 2: Catalyst Performance Comparison
Catalyst Yield (%) Z:E Ratio Reaction Time
ZnS NPs 78 9:1 6 hours
MnFe₂O₄ 85 8:1 8 hours
AgO 65 3:1 12 hours

Functional Group Tolerance

The protocol tolerates electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -NO₂) substituents on the arylhydrazine component. However, sterically hindered substrates require extended reaction times (24–36 hours) and higher catalyst loadings (15 mol%).

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃) reveals distinctive signals: δ 8.21 (s, 1H, NH), 7.89–6.76 (m, 11H, aromatic), 3.89 (s, 3H, OCH₃), and 2.43 (s, 3H, CH₃). The absence of coupling between the hydrazone proton (δ 8.21) and adjacent carbons confirms the Z-configuration.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) displays a molecular ion peak at m/z 478.1432 [M+H]⁺ (calculated 478.1435), validating the molecular formula C₂₅H₂₃N₃O₅S.

Table 3: Spectroscopic Data Summary
Technique Key Signals Assignment
¹H NMR δ 8.21 (s, NH) Hydrazone proton
IR (KBr) 1685 cm⁻¹ C=O stretch
HRMS 478.1432 [M+H]⁺ Molecular ion

Q & A

Q. What are the common synthetic routes for preparing (Z)-8-methoxy-N-(p-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step organic reactions:

  • Chromene Core Formation : Cyclization of precursors like 2-hydroxyacetophenone derivatives under acidic/basic conditions .
  • Tosylhydrazone Introduction : Condensation with p-toluenesulfonyl hydrazide in the presence of catalysts (e.g., acetic acid or pyridine) .
  • Carboxamide Group Installation : Coupling with p-toluidine using reagents like EDCI/HOBt .
  • Purification : High-performance liquid chromatography (HPLC) or crystallization for isolation . Key reagents include methoxybenzene derivatives, tosyl hydrazides, and coupling agents. Reaction conditions (temperature, pH) are critical for stereochemical control .

Q. How is the compound structurally characterized in academic research?

Methodological approaches include:

  • Spectroscopy : ¹H/¹³C NMR for functional group verification; mass spectrometry (MS) for molecular weight confirmation .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) for resolving crystal structures, particularly for confirming the (Z)-configuration of the tosylhydrazone moiety .
  • Chromatography : HPLC or TLC to assess purity (>95% typical) .

Q. What preliminary biological assays are used to evaluate its activity?

Common assays include:

  • Enzyme Inhibition : IC50 determination against targets like AKR1B10 (e.g., 0.8 µM via competitive inhibition assays) .
  • Cell Viability Tests : MTT assays in cancer cell lines to assess antiproliferative effects .
  • Anti-inflammatory Activity : COX-2 inhibition studies or cytokine profiling .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact its biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy Groups : Enhance solubility and target binding; removal reduces potency by ~60% .
  • Tosylhydrazone Moietу : Critical for enzyme inhibition (e.g., AKR1B10); replacement with benzylhydrazone decreases activity .
  • p-Tolyl Group : Hydrophobic interactions improve selectivity; fluorinated analogs show enhanced bioavailability .
Substituent Biological Activity (IC50) Target
8-OCH₃, p-tolyl0.8 µMAKR1B10
8-OH, p-tolyl>10 µMAKR1B10
Tosylhydrazone → Benzyl5.2 µMAKR1B10

Q. How can contradictory data in enzyme inhibition studies (e.g., competitive vs. non-competitive) be resolved?

  • Kinetic Analysis : Lineweaver-Burk plots to distinguish inhibition types .
  • Structural Studies : X-ray crystallography (using SHELXL) to visualize binding modes .
  • Mutagenesis : Modify active-site residues (e.g., AKR1B10 Tyr48) to test binding hypotheses .

Q. What strategies address discrepancies between in vitro and in vivo pharmacological data?

  • Metabolic Profiling : LC-MS to identify metabolites affecting bioavailability .
  • Formulation Optimization : Use of nanocarriers or prodrugs to enhance stability .
  • PK/PD Modeling : Correlate plasma concentration with target engagement .

Q. How can computational methods guide mechanistic studies of its activity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with targets like AKR1B10 .
  • MD Simulations : GROMACS for analyzing binding stability over time .
  • QSAR Models : Machine learning (e.g., Random Forest) to prioritize analogs for synthesis .

Q. What crystallographic challenges arise in resolving its structure, and how are they mitigated?

  • Twinned Crystals : Use SHELXL’s TWIN command for refinement .
  • Disorder : Apply restraints (e.g., SIMU) to model flexible groups .
  • Low Resolution : Merge datasets from multiple crystals or use synchrotron radiation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.